Oxolan-2-ylmethyl 3-bromopropanoate
Description
Oxolan-2-ylmethyl 3-bromopropanoate is an ester derivative of 3-bromopropanoic acid, where the alcohol moiety is oxolan-2-ylmethanol (tetrahydrofurfuryl alcohol). The compound features a bromine atom at the β-position of the propanoate chain, making it a reactive intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions. Its structure combines the polar oxolane (tetrahydrofuran) ring with the electrophilic bromine, influencing both solubility and reactivity. Synthesis typically involves esterification of 3-bromopropanoic acid with oxolan-2-ylmethanol under basic conditions, as seen in analogous procedures using NaH in THF .
Properties
CAS No. |
6282-54-8 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 3-bromopropanoate |
InChI |
InChI=1S/C8H13BrO3/c9-4-3-8(10)12-6-7-2-1-5-11-7/h7H,1-6H2 |
InChI Key |
AURFDCWFBQCDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with oxolan-2-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromopropanoic acid and oxolan-2-ylmethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. The reactions are conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are performed under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides, depending on the nucleophile used.
Reduction: Oxolan-2-ylmethanol and 3-bromopropanol.
Hydrolysis: 3-bromopropanoic acid and oxolan-2-ylmethanol.
Scientific Research Applications
Oxolan-2-ylmethyl 3-bromopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxolan-2-ylmethyl 3-bromopropanoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s chemical properties. The pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Analysis:
- Molecular Weight and Boiling Points: The oxolan-2-ylmethyl group increases molecular weight compared to methyl or ethyl esters, leading to higher boiling points (~200–220°C) due to enhanced van der Waals interactions. This aligns with trends observed in 2-bromo-2-methylpropanoic acid (bp 200°C) .
- Solubility: The oxolane ring improves solubility in polar aprotic solvents (e.g., THF, DMF), unlike methyl 3-bromopropanoate, which favors ethers and alcohols .
- Reactivity: The β-bromine in this compound facilitates nucleophilic substitution, similar to methyl 3-bromopropanoate. However, steric hindrance from the oxolane group may slow reaction kinetics compared to less bulky analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
